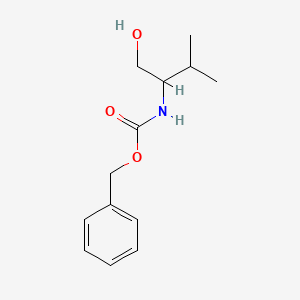

Cbz-DL-Valinol

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H19NO3 |

|---|---|

Molecular Weight |

237.29 g/mol |

IUPAC Name |

benzyl N-(1-hydroxy-3-methylbutan-2-yl)carbamate |

InChI |

InChI=1S/C13H19NO3/c1-10(2)12(8-15)14-13(16)17-9-11-6-4-3-5-7-11/h3-7,10,12,15H,8-9H2,1-2H3,(H,14,16) |

InChI Key |

BGHASJBQTDDGLA-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CO)NC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Stereoselective Synthetic Methodologies and Route Optimization for Cbz Dl Valinol and Its Derivatives

Precursor Derivatization and Protection Strategies

The initial steps in the synthesis of Cbz-DL-Valinol involve the strategic modification of the valine precursor. This includes the protection of the amino group to prevent unwanted side reactions and the activation of the carboxylic acid group for subsequent reduction.

The protection of the amino group of valine is a fundamental step, with the carbobenzyloxy (Cbz or Z) group being a widely used protecting agent. xdbiochems.com This group is favored because it can be introduced under mild conditions and selectively removed later in the synthetic sequence. The typical procedure involves reacting valine with benzyl (B1604629) chloroformate (Cbz-Cl) in the presence of a base. google.com The base neutralizes the hydrochloric acid formed during the reaction, driving it to completion. A common method involves suspending L-Valine in water and adding a base such as sodium carbonate (Na₂CO₃), followed by the addition of benzyl chloroformate. google.com This reaction yields N-Cbz-L-valine with high efficiency. google.com This protection strategy is crucial for preventing the amine functionality from interfering with subsequent esterification and reduction steps. ontosight.ai

Table 1: Reaction Conditions for N-Protection of L-Valine

| Parameter | Value/Condition | Source |

| Starting Material | L-Valine | google.com |

| Protecting Agent | Benzyl chloroformate (Cbz-Cl) | google.com |

| Base | Sodium Carbonate (Na₂CO₃) | google.com |

| Solvent | Water | google.com |

| pH Adjustment | Acidified to pH 2 post-reaction for extraction | google.com |

| Yield | ~100% (crude) | google.com |

Following N-protection, the carboxylic acid group of N-Cbz-valine is typically converted to an ester. This derivatization is necessary because esters are more readily reduced to alcohols than the corresponding carboxylic acids using mild reducing agents like sodium borohydride (B1222165). google.comsci-hub.se A standard method for this transformation is the Fischer esterification. For instance, N-Cbz-L-valine can be dissolved in an alcohol, such as methanol (B129727) or ethanol, with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). google.com The mixture is stirred, often overnight, to ensure complete conversion to the corresponding alkyl ester (e.g., methyl or ethyl ester). google.com The resulting N-Cbz-valine ester is then isolated and purified, making it ready for the reduction step. google.com

Table 2: Esterification of N-Cbz-L-Valine

| Parameter | Value/Condition | Source |

| Starting Material | (S)-N-Cbz-valine | google.com |

| Reagent | Methanol | google.com |

| Catalyst | Sulfuric Acid (H₂SO₄) | google.com |

| Process | Mixture stirred overnight, followed by distillation | google.com |

| Product | (S)-N-Cbz-valine methyl ester | google.com |

N-Protection of Valine Precursors with Carbobenzyloxy Group

Enantioselective Reduction Techniques for Valine Derivatives to Cbz-Valinol

The reduction of the ester group in N-Cbz-valine derivatives to a primary alcohol is the key transformation to yield Cbz-Valinol. The choice of reducing agent and reaction conditions is critical to ensure high yield and, importantly, to preserve the stereochemical integrity of the chiral center.

Sodium borohydride (NaBH₄) is a commonly employed reducing agent for the conversion of N-Cbz-amino acid esters to their corresponding alcohols. google.com While NaBH₄ is generally mild, its reactivity towards esters can be enhanced through the use of additives or co-solvents. sci-hub.se A documented procedure involves dissolving the N-Cbz-valine ethyl ester in an organic solvent like tetrahydrofuran (B95107) (THF). google.com Sodium borohydride is added to this solution, followed by the slow, controlled addition of methanol. google.com This mixture facilitates the reduction of the ester to the primary alcohol, yielding Cbz-N-protected valinol. google.com The reaction is typically quenched with water, and the product is extracted. This method is advantageous due to its operational simplicity and the use of a relatively safe and inexpensive reducing agent.

Table 3: Borohydride Reduction of N-Cbz-Valine Ethyl Ester

| Parameter | Value/Condition | Source |

| Starting Material | (S)-N-Cbz-valine ethyl ester | google.com |

| Reducing Agent | Sodium Borohydride (NaBH₄) | google.com |

| Solvent System | Tetrahydrofuran (THF) and Methanol | google.com |

| Procedure | Slow addition of methanol to the THF/ester/NaBH₄ mixture | google.com |

| Product | (S)-N-Cbz-valinol | google.com |

To maintain high enantiopurity, alternative reduction pathways have been developed. One effective one-pot, two-step methodology involves the initial conversion of the N-protected amino acid into a chiral α-amino aldehyde. researchgate.netnih.govrsc.org This is achieved by activating the carboxylic acid with a reagent like 1,1'-carbonyldiimidazole (B1668759) (CDI), followed by reduction of the resulting imidazolide (B1226674) intermediate with diisobutylaluminum hydride (DIBAL-H) at low temperatures. researchgate.netnih.govrsc.org This method is compatible with various protecting groups, including Cbz, and generally proceeds with complete stereointegrity to form the aldehyde. researchgate.netnih.gov

The resulting Cbz-aminoaldehyde can then be reduced to the final Cbz-amino alcohol using sodium borohydride. jst.go.jp However, it is noted that purification of the intermediate aldehyde on silica (B1680970) gel can lead to significant racemization through keto-enol tautomerism. jst.go.jp To circumvent this, the crude aldehyde can be used directly or converted to a stable derivative like a semicarbazone, which can be isolated and later converted back to the aldehyde without racemization before the final reduction. jst.go.jp Another approach to reduce N-protected amino acids without racemization involves activation with cyanuric chloride followed by reduction with NaBH₄. sci-hub.se

Borohydride-Mediated Reductions of N-Cbz-Amino Acid Esters

Green Chemistry and Sustainable Synthetic Pathways for Cbz-Valinol

The principles of green chemistry are increasingly being applied to synthetic organic chemistry to reduce environmental impact. For the synthesis of Cbz-Valinol and related compounds, several strategies can be employed. One major area of focus is the replacement of hazardous organic solvents like dichloromethane (B109758) (DCM) and dimethylformamide (DMF) with more benign alternatives. greentech.fr

Recent advancements in peptide synthesis have demonstrated the feasibility of conducting reactions in water, the natural medium for biological processes. greentech.fr Micellar catalysis, using designer surfactants, allows for reactions like Cbz-deprotection and peptide coupling to occur in an aqueous environment. greentech.fr The Cbz group itself is well-suited for such systems due to its lipophilicity, which helps localize the molecule within the hydrophobic micellar core. greentech.fr

Catalytic Hydrogen Transfer for Cbz-Deprotection and Valinol Generation

The benzyloxycarbonyl (Cbz) group is a widely utilized amine protecting group due to its stability under various conditions. total-synthesis.comthalesnano.com Its removal, typically via hydrogenolysis, is a critical step in many synthetic sequences. Catalytic hydrogen transfer (CTH) offers a safer and more convenient alternative to traditional hydrogenation methods that require handling gaseous hydrogen. total-synthesis.comcapes.gov.br

Recent advancements have highlighted the use of palladium on carbon (Pd/C) as a catalyst in conjunction with a hydrogen donor. capes.gov.brresearchgate.net One practical method involves using sodium borohydride (NaBH4) and catalytic Pd-C in methanol for the deprotection of N-Cbz groups. capes.gov.brresearchgate.net This method is rapid and facile, with the in situ generation of hydrogen avoiding the need for a hydrogen cylinder. capes.gov.br The efficiency of this deprotection can be influenced by the amount of NaBH4 and the concentration of the Pd-C catalyst. researchgate.net For instance, studies have shown that varying the equivalents of NaBH4 and the weight percentage of Pd-C can optimize the reaction time and yield. researchgate.net

Another innovative approach employs a catalytic hydrogen transfer reaction using Pd/C, ammonium (B1175870) formate (B1220265) (HCONH4), and a micelle-forming surfactant like TPGS-750-M. researchgate.netnih.gov This system has demonstrated high efficiency for the hydrogenolysis of Cbz-protected amines in aqueous media, a significant advantage for green chemistry and for substrates with limited solubility in organic solvents. researchgate.netnih.gov This method is particularly relevant for the synthesis of DNA-encoded libraries, where reactions must be compatible with aqueous environments. nih.gov

| Catalyst System | Hydrogen Donor | Solvent | Key Features |

| Pd/C | NaBH4 | Methanol | Rapid, facile, in situ hydrogen generation. capes.gov.brresearchgate.net |

| Pd/C | HCONH4 / TPGS-750-M | Water | High efficiency in aqueous media, compatible with DNA-encoded library synthesis. researchgate.netnih.gov |

| Pd black | HCOOH/EtOH | Ethanol/Formic Acid | Used for final deprotection steps in complex molecule synthesis. total-synthesis.com |

Enzymatic and Chemo-Enzymatic Synthesis Routes for Valinol and Derivatives

Enzymatic and chemo-enzymatic methods provide highly selective and environmentally benign routes to chiral molecules like valinol and its derivatives. nih.govfrontiersin.org These methods leverage the inherent stereoselectivity of enzymes to produce enantiomerically pure compounds.

Optically pure (R)- and (S)-valinol can be synthesized from a prochiral hydroxy ketone using ω-transaminases. nih.gov The choice of enzyme dictates the stereochemical outcome, allowing access to either enantiomer with excellent optical purity (>99% ee). nih.gov The reaction can be performed in both aqueous and organic media, with high conversions achieved even at significant substrate concentrations. nih.gov

Chemo-enzymatic strategies combine the advantages of both chemical and biological catalysis. For example, the synthesis of propenylbenzene derivatives involves a lipase-catalyzed epoxidation followed by microbial oxidation to yield hydroxy ketones. frontiersin.orgnih.gov Similarly, polyhydroxylated pyrrolidine (B122466) derivatives can be synthesized through an aldolase-catalyzed addition of dihydroxyacetone phosphate (B84403) (DHAP) to N-Cbz aminoaldehydes. uniovi.es Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also employed in the kinetic resolution of diamines and the amidation of Cbz-protected glutamic acid diesters, demonstrating their versatility in creating chiral intermediates. researchgate.net

| Enzyme Class | Reaction Type | Substrate | Product | Key Findings |

| ω-Transaminases | Reductive amination | Prochiral hydroxy ketone | (R)- or (S)-valinol | >99% ee, high conversion at 200 mM substrate concentration. nih.gov |

| Lipase (e.g., CALB) | Epoxidation/Hydrolysis | Propenylbenzenes | Diols | Two-step chemo-enzymatic process. frontiersin.orgnih.gov |

| Aldolase | Aldol (B89426) addition | N-Cbz aminoaldehydes | Polyhydroxylated pyrrolidines | Excellent stereocontrol. uniovi.es |

| Lipase (e.g., CALB) | Kinetic resolution/Amidation | Racemic diamines, Cbz-glutamic acid diesters | Optically active amines and amides | High enantioselectivity. researchgate.net |

Continuous Flow Synthesis Adaptations for Cbz-Protected Amine Derivatives

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, scalability, and process control. beilstein-journals.org The adaptation of this technology to the synthesis of Cbz-protected amine derivatives has led to more efficient and greener processes. jlu.edu.cn

Flow hydrogenation reactors, such as the H-Cube®, have been effectively used for the deprotection of Cbz groups. thalesnano.comresearchgate.net These systems utilize a packed catalyst cartridge (e.g., 10% Pd/C) and generate hydrogen in situ, eliminating the risks associated with handling hydrogen gas cylinders. thalesnano.com This method significantly reduces reaction times compared to batch processes. For example, a reaction that took three days in batch could be completed in 3.5 hours in a flow system. thalesnano.com

Continuous flow systems have also been developed for peptide synthesis using Cbz-protected amino acids. jlu.edu.cn These systems involve efficient coupling reactions in micro-channel reactors followed by rapid and clean Cbz-deprotection via hydrogenolysis in a packed-bed reactor. jlu.edu.cn Furthermore, a telescoped flow process coupling a Curtius rearrangement with biocatalytic impurity removal has been developed to produce valuable Cbz-carbamates in high yield and purity. beilstein-journals.org This approach allows for the streamlined synthesis of complex molecules by minimizing the isolation of intermediates. beilstein-journals.org

| Flow Technology | Reaction | Catalyst/Reagents | Advantages |

| H-Cube® Flow Reactor | Cbz-deprotection | 10% Pd/C | Reduced reaction time, enhanced safety, in situ H2 generation. thalesnano.comresearchgate.net |

| Micro-channel Reactor | Peptide synthesis | Cbz-amino acids, Pd/C | Efficient coupling and deprotection, reduced waste. jlu.edu.cn |

| Telescoped Flow System | Curtius rearrangement & Biocatalysis | DPPA, Immobilized CALB | High yield and purity, streamlined process. beilstein-journals.org |

Diastereoselective Synthesis of Cbz-Valinol-Derived Intermediates

The diastereoselective synthesis of intermediates derived from Cbz-valinol is crucial for constructing complex stereochemically-defined molecules. This often involves the controlled formation of new stereocenters relative to the existing chiral center of the valinol backbone.

Oxidation and Aldol Addition Pathways from Cbz-N-Methylvalinol

One important transformation is the oxidation of a Cbz-protected amino alcohol to the corresponding aldehyde, which can then participate in subsequent stereoselective reactions. For instance, Cbz-protected N-methylvalinol can be oxidized to the corresponding aldehyde using Parikh-Doering conditions. researchgate.net This aldehyde is a versatile intermediate for diastereoselective carbon-carbon bond formation.

A key application of this aldehyde is in aldol addition reactions. researchgate.netalfa-chemistry.com The aldol addition of a lithium enolate of t-butyl acetate (B1210297) to the Cbz-N-methylvalinaldehyde produces a β-hydroxy ester as a mixture of diastereomers. researchgate.net These diastereomers can then be separated, providing access to stereochemically pure building blocks. The Evans aldol reaction, which utilizes chiral N-acyloxazolidinones, is a well-established method for achieving high diastereoselectivity in aldol additions, typically producing syn-aldol products. alfa-chemistry.com The stereochemical outcome is directed by the chiral auxiliary, which forms a rigid chelated transition state. alfa-chemistry.com

| Starting Material | Reaction Sequence | Intermediate/Product | Key Features |

| Cbz-N-methylvalinol | 1. Oxidation (Parikh-Doering) 2. Aldol Addition (t-BuOAc, Li-enolate) | Cbz-protected β-hydroxy ester | Formation of a mixture of diastereomers, separable by chromatography. researchgate.net |

| Chiral imide (from L-valine) | Aldol Addition (n-octanaldehyde) | syn-aldol adduct | High yield and diastereoselectivity via Evans aldol reaction. alfa-chemistry.com |

Advanced Applications of Cbz Dl Valinol in Asymmetric Catalysis and Stereocontrol

Cbz-DL-Valinol as a Chiral Auxiliary in Enantioselective Transformations

A chiral auxiliary is an organic compound that can be temporarily incorporated into a substrate, directing a subsequent reaction to occur with a specific stereochemistry. wikipedia.org Cbz-DL-valinol serves as a precursor to such auxiliaries, enabling the synthesis of enantiomerically enriched products.

Design and Application in Substrate-Controlled Asymmetric Synthesis

In substrate-controlled asymmetric synthesis, the existing chirality within a substrate molecule dictates the stereochemical course of a reaction. iipseries.org Valinol-derived chiral auxiliaries are covalently attached to a prochiral substrate, creating a new molecule where the auxiliary's stereocenter influences the formation of a new stereocenter. wikipedia.org This approach is a cornerstone of asymmetric synthesis, allowing for the generation of specific stereoisomers. iipseries.orgtaltech.ee The chiral auxiliary, having served its purpose, is later removed to yield the desired enantiomerically pure product. wikipedia.org

The effectiveness of this strategy lies in the ability of the chiral auxiliary to create a diastereomeric intermediate that preferentially undergoes reaction from one face, leading to a high degree of stereoselectivity. sfu.ca The design of these auxiliaries is crucial, as their steric and electronic properties dictate the level of asymmetric induction. rsc.orgresearchgate.net

Role in Diastereoselective Conjugate Additions

Conjugate addition reactions are powerful carbon-carbon bond-forming reactions. nih.gov When a chiral auxiliary derived from a compound like valinol is employed, these additions can be rendered diastereoselective. For instance, the addition of a nucleophile to an α,β-unsaturated compound bearing a valinol-derived auxiliary will preferentially form one diastereomer over the other. nih.gov

While the use of a Cbz (carboxybenzyl) protecting group on the nitrogen of the auxiliary in enantioselective conjugate additions can provide good yields and enantioselectivity, research has shown that other protecting groups, such as N-carboxyphenyl, can sometimes lead to even higher enantioselectivities. nih.gov The choice of protecting group and reaction conditions, including the use of different organometallic reagents like organozinc or alkylaluminium, can significantly impact the diastereoselectivity of the conjugate addition. nih.gov

Derivatization of Cbz-DL-Valinol into Chiral Ligands for Metal-Mediated Asymmetric Reactions

The derivatization of Cbz-DL-valinol into chiral ligands is a key strategy for achieving high enantioselectivity in metal-catalyzed reactions. These ligands coordinate to a metal center, creating a chiral environment that influences the binding of the substrate and the subsequent bond-forming steps.

Synthesis of Chiral Oxazoline (B21484) Ligands from Valinol

Chiral oxazoline ligands, particularly bis(oxazoline) (BOX) and pyridine-bis(oxazoline) (PyBOX) ligands, are considered "privileged ligands" in asymmetric catalysis due to their effectiveness in a wide range of reactions. wikipedia.org The synthesis of these ligands often involves the cyclization of a 2-amino alcohol, such as valinol, with a dicarboxylic or dinitrile compound. wikipedia.org The chirality of the resulting ligand is directly derived from the amino alcohol precursor. wikipedia.org

The resulting metal complexes, for example, with palladium or rhodium, are used in various asymmetric transformations. acs.org The steric bulk of the substituent at the 4-position of the oxazoline ring, which corresponds to the side chain of the amino alcohol (an isopropyl group in the case of valinol), plays a crucial role in blocking one face of the substrate, thereby directing the enantioselective outcome. wikipedia.org

Table 1: Synthesis of Chiral Ligands from Valinol

| Ligand Type | Precursor | Key Synthetic Step | Metal Complex Application |

|---|---|---|---|

| Chiral Oxazoline Ligands | Valinol | Cyclization with dinitriles or dicarboxylic acids | Asymmetric catalysis with various metals wikipedia.org |

| β-Aminophosphine Derivatives | Valinol | Phosphinylation of N-protected valinol derivatives rsc.org | Palladium-catalyzed allylic substitutions, copper-catalyzed 1,4-additions rsc.org |

Development of β-Aminophosphine Derivatives and Related Ligand Architectures from Valinol

Chiral β-aminophosphines are another important class of ligands derived from amino alcohols like valinol. rsc.org These ligands have proven to be highly effective in a variety of metal-catalyzed asymmetric reactions, including palladium-catalyzed allylic substitutions and copper-catalyzed 1,4-additions to enones. rsc.org

The synthesis of β-aminophosphine derivatives from valinol typically involves the protection of the amino group, followed by conversion of the hydroxyl group to a leaving group (e.g., a tosylate), and subsequent phosphinylation. rsc.org A versatile method involves the ring-opening of cyclic sulfamidates derived from valinol with metal diarylphosphinites, which allows for the introduction of a wide range of electronically and sterically diverse phosphino (B1201336) groups. rsc.orgresearchgate.net This modularity enables the fine-tuning of the ligand's properties to optimize reactivity and selectivity for specific applications. rsc.orgresearchgate.net

Fabrication of C2-Symmetric Nitrogen/Oxygen-Containing Heterocyclic Ligands

C2-symmetric ligands are highly sought after in asymmetric catalysis because their symmetry can lead to a reduction in the number of possible transition states, often resulting in higher enantioselectivity. taltech.ee Valinol is a valuable chiral building block for the synthesis of C2-symmetric ligands containing both nitrogen and oxygen heteroatoms. taltech.eeresearchgate.netmdpi.com

The synthesis of these ligands often involves strategies that create a dimeric structure where two valinol-derived units are linked together. taltech.ee These C2-symmetric ligands, when complexed with metals such as rhodium or iridium, have been successfully employed as catalysts in reactions like the enantioselective transfer hydrogenation of ketones. researchgate.net The rigid and well-defined chiral environment created by these ligands around the metal center is key to achieving high levels of asymmetric induction. taltech.ee

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Cbz-DL-Valinol |

| Valinol |

| Bis(oxazoline) (BOX) |

| Pyridine-bis(oxazoline) (PyBOX) |

| β-Aminophosphine |

| C2-Symmetric Nitrogen/Oxygen-Containing Heterocyclic Ligands |

| Carboxybenzyl (Cbz) |

| N-carboxyphenyl |

| Tosylate |

| Cyclic sulfamidates |

| Metal diarylphosphinites |

| Rhodium |

| Iridium |

| Palladium |

| Copper |

| Organozinc |

Pyridine-Containing Ligands Derived from Valinol for Asymmetric Additions and Alkylations

Chiral pyridine-containing ligands have garnered significant interest in asymmetric catalysis due to their stability, well-defined coordination chemistry, and the rigid scaffold that the pyridine (B92270) ring provides for constructing diverse ligand architectures. diva-portal.org Derivatives of Cbz-DL-valinol are particularly valuable starting materials for synthesizing these ligands, introducing stereogenic centers that can effectively control the enantioselectivity of metal-catalyzed reactions. diva-portal.org

A notable application of valinol-derived pyridine ligands is in the palladium-catalyzed asymmetric allylic alkylation (AAA). researchgate.net For instance, C2-symmetrical, enantiopure 2,6-di[1-(1-aziridinyl)alkyl]pyridines (DIAZAPs), synthesized from 2,6-pyridinedicarbaldehyde and (S)-valinol, have been successfully employed as ligands in the palladium-catalyzed allylation of carbanions. researchgate.net These ligands have demonstrated high efficacy, achieving almost quantitative yields and enantiomeric excesses (ee) up to 99% in the reactions of dimethyl malonate derivatives with 1,3-diphenyl-2-propenyl ethyl carbonate. researchgate.net The stereochemical outcome is influenced by the chiral environment created by the valinol-derived substituents on the pyridine backbone. researchgate.net

Furthermore, the addition of organometallic reagents to aldehydes and imines represents another critical area where these ligands excel. Chiral pyridyl imines derived from picolinaldehyde and (S)-valinol serve as precursors to pyridyl aziridines. diva-portal.org These structures, incorporating the chirality of valinol, are effective in directing the stereochemical course of subsequent transformations. diva-portal.org The development of modular approaches allows for the synthesis of a variety of chiral pyridyl alcohols and bipyridines, where the steric and electronic properties can be systematically varied to optimize enantioselectivity in reactions like the addition of diethylzinc (B1219324) to benzaldehyde. diva-portal.org

The versatility of valinol as a chiral source is further highlighted by its use in creating β-aminophosphine ligands. rsc.org These N,P-ligands are particularly effective in transition-metal-mediated processes due to the electronic asymmetry they impose on the metal center. rsc.org The combination of a hard nitrogen donor and a soft, π-accepting phosphorus donor allows for the stabilization of low-valent metal centers and facilitates oxidative addition, which are key steps in many catalytic cycles, including allylic substitutions. rsc.org

Chiral Sulfide (B99878) Catalysts for Enantioselective Epoxidations

Chiral sulfides derived from amino acids like valinol have emerged as effective catalysts for enantioselective epoxidation reactions, particularly in the Corey-Chaykovsky reaction. oulu.fi This reaction involves the transfer of a methylene (B1212753) group from a sulfonium (B1226848) ylide to a carbonyl compound, forming an epoxide. The enantioselectivity of this process can be controlled by a chiral sulfide, which is converted in situ to the corresponding chiral sulfonium ylide.

Research in this area has led to the design and synthesis of various chiral sulfide ligands. For example, thiazolidine (B150603) ligands have been developed starting from L-valine and other amino acids. oulu.fi These ligands were designed based on the structural analysis of related oxazolidine (B1195125) derivatives and have been tested as catalysts in the asymmetric epoxidation of aldehydes, such as benzaldehyde. oulu.fi The rigidity of the thiazolidine ring system was found to be a crucial factor influencing the enantioselectivity of the epoxidation, with more rigid structures generally leading to higher enantiomeric excesses. oulu.fi

The general mechanism for catalytic asymmetric epoxidation using chiral sulfides involves the formation of a chiral sulfonium ylide, which then reacts with the aldehyde. The stereochemical outcome is determined by the specific interactions in the transition state, where the chiral ligand directs the approach of the ylide to one of the enantiotopic faces of the carbonyl group. nih.gov Computational and X-ray crystallographic studies have been employed to understand the origins of enantioselectivity, revealing that factors such as the steric hindrance around the sulfur atom and the potential for reversible ylide addition can significantly impact the efficiency of the asymmetric induction. nih.gov

While many successful examples exist for the epoxidation of α,β-unsaturated ketones and aldehydes using various catalytic systems, the application of chiral sulfides derived specifically from Cbz-DL-valinol is a more specialized area. acs.orgorganic-chemistry.org The principles established with catalysts from similar chiral sources, however, underscore the potential of valinol-derived sulfides in this domain. The modular nature of their synthesis allows for systematic tuning of the catalyst structure to optimize performance for specific substrates. oulu.fi

Organocatalytic Applications Utilizing Cbz-DL-Valinol Scaffolds

Valinol Thioamide in Direct Aldol (B89426) Reactions

Organocatalysis has become a powerful tool in asymmetric synthesis, and derivatives of Cbz-DL-valinol have been successfully employed to create effective organocatalysts. One prominent example is the use of valinol-derived thioamides in direct asymmetric aldol reactions. researchgate.net The aldol reaction, which forms a new carbon-carbon bond, is a cornerstone of organic synthesis. thieme-connect.de

A novel organocatalyst, a proline-valinol thioamide, has been shown to be highly effective in catalyzing the direct aldol reaction between various aldehydes and ketones like acetone, cyclohexanone (B45756), or cyclopentanone. researchgate.net This catalyst, prepared from L-proline and L-valinol, demonstrates high activity and enantioselectivity even at low catalyst loadings (e.g., 2 mol%). researchgate.net For instance, in the reaction of 2-nitrobenzaldehyde (B1664092) with acetone, enantiomeric excesses (ee) of up to 96% have been achieved. researchgate.net

The superiority of thioamides over their corresponding amides in these reactions is often attributed to the higher acidity of the thioamide N-H proton. mdpi.comresearchgate.net This increased acidity facilitates the formation of the key enamine intermediate, which is crucial for the catalytic cycle. The presence of an acid additive can further enhance the catalytic activity and selectivity. mdpi.com

The structure of the valinol-derived portion of the catalyst plays a significant role in determining the stereochemical outcome of the reaction. The terminal primary hydroxyl group in the valinol thioamide catalyst is a notable feature, as previous prolinamide catalysts often required a secondary or tertiary alcohol for high efficiency. researchgate.net This finding suggests new avenues for the design of diverse organocatalysts for aldol and related transformations. researchgate.net

Below is a table summarizing the performance of a proline-valinol thioamide catalyst in the direct aldol reaction.

| Aldehyde | Ketone | Diastereoselectivity (anti/syn) | Enantiomeric Excess (ee) | Reference |

| 3-Nitrobenzaldehyde | Cyclohexanone | 99/1 | 99% | researchgate.net |

| 2-Nitrobenzaldehyde | Acetone | N/A | up to 96% | researchgate.net |

Derived Organocatalysts in Asymmetric Michael Additions

The asymmetric Michael addition is a fundamental carbon-carbon bond-forming reaction, and organocatalysts derived from chiral scaffolds have been instrumental in its development. mdpi.comeurekaselect.com While direct applications of Cbz-DL-valinol-derived organocatalysts in this specific reaction are not extensively documented in the provided context, the principles of organocatalyst design using chiral amino alcohols and their derivatives are well-established and directly applicable. mdpi.comdergipark.org.tr

Bifunctional organocatalysts, which possess both a Lewis basic site (like an amine) to activate the nucleophile and a Brønsted acidic site (like a thiourea (B124793) or amide) to activate the electrophile, are particularly effective for Michael additions. mdpi.comresearchgate.net For example, organocatalysts incorporating a thiourea group and a tertiary amine, often derived from chiral diamines or amino alcohols, have been shown to catalyze the addition of arylthiols to α,β-unsaturated carbonyl compounds with enantioselectivities up to 85% ee. researchgate.net

The general strategy involves the formation of an enamine or enolate from a carbonyl donor compound, catalyzed by the basic moiety of the organocatalyst. mdpi.com Simultaneously, the acidic part of the catalyst, through hydrogen bonding, activates the Michael acceptor (e.g., a nitroalkene), lowering its LUMO and facilitating the nucleophilic attack. mdpi.com The chiral environment of the catalyst then dictates the facial selectivity of the addition, leading to an enantiomerically enriched product. mdpi.com

Dipeptides and their derivatives have also been explored as organocatalysts for Michael additions. mdpi.com For instance, α,β-dipeptides have been used to catalyze the reaction between isobutyraldehyde (B47883) and various nitroolefins, often in the presence of additives like 4-dimethylaminopyridine (B28879) (DMAP) and a thiourea as a hydrogen bond donor. mdpi.com This highlights the modularity of peptide-based catalysts, where the structure can be systematically modified to optimize reactivity and selectivity. Given that valinol is a common component of such dipeptides, it underscores the potential for Cbz-DL-valinol to serve as a key building block for organocatalysts in asymmetric Michael additions. mdpi.com

Kinetic Resolution Strategies Employing Cbz-DL-Valinol Derivatives

Kinetic resolution is a widely used method for separating enantiomers of a racemic mixture by taking advantage of the differential reaction rates of the enantiomers with a chiral catalyst or reagent. nih.gov This approach can theoretically yield up to 50% of a single, enantiomerically pure compound. When coupled with in situ racemization of the slower-reacting enantiomer, a dynamic kinetic resolution (DKR) can be achieved, allowing for a theoretical yield of 100% of the desired enantiomer. nih.govrsc.org

Derivatives of Cbz-DL-valinol can be employed in these strategies in several ways. The chiral information embodied in valinol can be transferred to a catalyst or an auxiliary that selectively reacts with one enantiomer of a racemic substrate.

Enzymatic Kinetic Resolution: Hydrolases, such as lipases, are frequently used for the kinetic resolution of racemic alcohols and amines. rsc.org These enzymes can selectively acylate or deacylate one enantiomer, leaving the other unreacted and allowing for their separation. While not directly involving a Cbz-DL-valinol derivative as the catalyst, this method is relevant for the preparation of enantiopure valinol itself or its derivatives from a racemic mixture.

Dynamic Kinetic Resolution (DKR): A more advanced strategy is DKR, which combines enzymatic resolution with a metal-based racemization catalyst. nih.gov For instance, the DKR of racemic amines can be achieved using a lipase (B570770) to selectively acylate one enantiomer and a transition metal complex to racemize the remaining unreacted amine. This allows for the conversion of the entire racemic starting material into a single enantiomer of the acylated product.

Chiral Auxiliaries: Cbz-DL-valinol can also serve as a chiral auxiliary. In this approach, the racemic starting material is derivatized with an enantiopure valinol derivative. The resulting diastereomers can then be separated by physical methods like chromatography or crystallization. Alternatively, a subsequent reaction may proceed with high diastereoselectivity, controlled by the chiral auxiliary, effectively resolving the original racemic center. Although this is technically a diastereoselective synthesis rather than a kinetic resolution, it achieves the same goal of separating enantiomers. For example, Comins developed a chiral acylating group derived from a valinol-like structure that directs the stereoselectivity of additions to pyridinium (B92312) rings, allowing for highly diastereoselective transformations. scripps.edu

The application of kinetic resolution is crucial for accessing enantiopure compounds that are otherwise difficult to synthesize asymmetrically. The use of valinol derivatives, either as part of a chiral catalyst or as a chiral auxiliary, provides a powerful tool for achieving this separation. sfu.ca

Cbz Dl Valinol As a Versatile Stereochemical Building Block in Complex Chemical Synthesis

Integration into Natural Product Total Synthesis

The structural features of Cbz-DL-valinol make it an ideal precursor for the synthesis of various natural products, particularly those containing complex amino acid-derived fragments.

Cbz-DL-valinol is a key starting material in the synthesis of tubulysins, a class of potent cytotoxic peptides isolated from myxobacteria that exhibit strong anticancer activity. uiowa.edu The synthesis of the core tubuvaline (Tuv) fragment of tubulysins often commences with Cbz-protected valinol. uiowa.edu For instance, the synthesis of tubuvaline can involve the oxidation of Cbz-valinol to the corresponding aldehyde, followed by a Wittig reaction to introduce a thiazole (B1198619) moiety. Subsequent transformations, including stereoselective reductions and functional group manipulations, lead to the formation of the complex Tuv fragment. uiowa.edu The development of synthetic routes to tubulysin (B8622420) analogues is an active area of research, with the goal of creating more stable and synthetically accessible compounds with improved therapeutic profiles. nih.govresearchgate.net These efforts often rely on the use of Cbz-DL-valinol or its derivatives as the foundational stereochemical unit. uiowa.edu

A notable strategy involves the TEMPO-mediated oxidation of N-protected valinol, followed by a Wittig reaction to yield an α,β-unsaturated ester. This intermediate is a versatile building block for further elaboration into tubuvaline derivatives. The synthesis of simplified tubulysin analogues has also been achieved, demonstrating the adaptability of this building block in creating structurally diverse molecules with potential biological activity. uiowa.edu

Precursor for Tubulysin Analogues and Related Biologically Active Scaffolds

Precursor for Advanced Pharmaceutical and Agrochemical Intermediates

The versatility of Cbz-DL-valinol extends to its use as a precursor for a wide range of intermediates in the pharmaceutical and agrochemical industries. sciencenet.cnanimalnexus.com.pk The chiral amino alcohol motif is a common feature in many biologically active compounds. x-mol.com

In pharmaceutical development, intermediates derived from Cbz-DL-valinol can be used to synthesize a variety of drug candidates. acs.org For instance, the core structure of Cbz-DL-valinol can be found in more complex molecules that are being investigated for various therapeutic applications. ethz.ch The ability to introduce specific functional groups and modify the carbon skeleton of Cbz-DL-valinol allows for the creation of a diverse library of compounds for screening and lead optimization. cpu.edu.cn

Similarly, in the agrochemical sector, there is a constant need for new and effective herbicides, insecticides, and fungicides. ethz.ch Chiral molecules often exhibit higher efficacy and better environmental profiles. Cbz-DL-valinol can serve as a starting point for the synthesis of novel agrochemical candidates by providing a reliable source of chirality. sciencenet.cn

| Application Area | Intermediate Type | Potential Final Product Class |

| Pharmaceutical | Chiral amino alcohol derivatives | Anticancer agents, Antivirals |

| Agrochemical | Chiral building blocks | Herbicides, Insecticides |

Development of DNA-Encoded Chemical Libraries (DELs) using Cbz-Protected Amino Acids

DNA-Encoded Libraries (DELs) have emerged as a powerful technology for the discovery of small-molecule ligands for protein targets. nih.govnih.govrsc.orgvipergen.com This technology relies on the ability to perform a wide range of chemical reactions on DNA-tagged molecules. The use of protecting groups that are compatible with the conditions of DEL synthesis and screening is crucial.

Cbz-protected amino acids, including Cbz-valine which is closely related to Cbz-DL-valinol, are valuable building blocks for the construction of DELs. nih.govnih.govresearchgate.net The Cbz group can be removed under mild hydrogenolysis conditions that are compatible with the DNA tag. nih.govnih.gov This allows for the sequential addition of building blocks to create large and diverse libraries of peptide-like molecules. nih.gov For example, a synthetic sequence for a DEL can involve the coupling of a Cbz-protected amino acid to a DNA headpiece, followed by Cbz deprotection to reveal a free amine, which can then be coupled with another building block. nih.gov This strategy enables the creation of libraries with hundreds of millions of unique compounds, which can then be screened against a protein target to identify potent and selective binders. nih.govnih.gov

Table of On-DNA Hydrogenolysis of Cbz-Protected Amino Acids nih.gov

| Substrate (Cbz-Protected Amino Acid) | Conversion to Amine (%) |

| Glycine | 100 |

| Phenylalanine | 100 |

| Valine | 100 |

| Proline | 100 |

| Leucine | 100 |

| Methionine | 100 |

Precursors for Therapeutically Potential Molecules via Aldol (B89426) Additions

Aldol reactions are a fundamental carbon-carbon bond-forming reaction in organic synthesis. Cbz-protected amino aldehydes, which can be readily prepared from Cbz-protected amino alcohols like Cbz-DL-valinol via oxidation, are valuable electrophiles in aldol additions. researchgate.net

The aldol addition of an enolate to a Cbz-protected amino aldehyde allows for the stereocontrolled synthesis of β-hydroxy-γ-amino acid derivatives. researchgate.net These products are valuable intermediates for the synthesis of a variety of therapeutically relevant molecules. For example, the Cbz-protected N-methylvalinal has been used in an aldol addition with the lithium enolate of tert-butyl acetate (B1210297) to produce a β-hydroxyhexanoate as a mixture of diastereomers. researchgate.net These diastereomers can be separated and further elaborated into complex molecules. This approach provides a powerful tool for accessing chiral building blocks with multiple stereocenters, which are essential for the development of new drugs.

Mechanistic Investigations and Stereochemical Elucidation of Cbz Dl Valinol Transformations

Reaction Pathway Analysis in Cbz-Valinol Mediated Processes

Role of Specific Additives in Reaction Efficiency and Selectivity

Additives can play a crucial role in directing the outcome of chemical reactions, and processes involving Cbz-valinol are no exception. The strategic use of additives can enhance reaction rates, improve yields, and, most importantly, control selectivity.

In the context of radical reactions, additives have been shown to significantly influence both efficiency and selectivity. For instance, in the generation of α-amino ketyl radicals from β-amino alcohols like Cbz-valinol, the addition of phenylboronic acid (PhB(OH)2) can lead to a twelvefold increase in reaction yield while favoring α-oxo selectivity. researchgate.net The presence of a base, such as quinuclidine, is also critical. It facilitates the formation of a boronate adduct between the β-amino alcohol and the boronic acid, which is a key intermediate in the reaction pathway. researchgate.net

The effect of additives is not limited to small molecules. In organocatalysis, the addition of an acid co-catalyst can be essential for achieving high catalytic activity. For example, in aldol (B89426) reactions catalyzed by prolinamide derivatives, the presence of an acid is crucial for obtaining good yields and stereoselectivities. mdpi.com Similarly, water has been shown to improve the catalytic activity of protonated prolinamides in the aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde. mdpi.com

The choice of solvent can also be considered an additive that influences the reaction. Studies have shown that the use of water as a solvent can be beneficial in certain organocatalyzed reactions, leading to high efficacy over a broad range of substrates. mdpi.com Furthermore, in biocatalytic reductive amination, the use of surfactants as additives prior to lyophilization of the enzyme can enhance its performance in organic solvents. researchgate.net

Table 1: Effect of Additives on the α-Oxo Selectivity and Yield in a Radical Reaction with a β-Amino Alcohol

| Additive | Yield (%) | α-Oxo Selectivity |

| None | Low | Moderate |

| PhB(OH)2 | High (Twelvefold Increase) | High |

| Quinuclidine | - | Facilitates Boronate Formation |

| Data derived from studies on β-amino alcohols, including Cbz-valinol derivatives. researchgate.net |

Boronate Complex Formation in Radical Addition Reactions

Boronic acids and their derivatives play a significant role in mediating radical addition reactions, particularly through the formation of boronate complexes. This strategy has been effectively employed to control reactivity and selectivity.

In radical reactions involving β-amino alcohols like Cbz-valinol, phenylboronic acid (PhB(OH)2) reacts with the amino alcohol in the presence of a base (e.g., quinuclidine) to form a boronate adduct. researchgate.net 11B NMR studies have confirmed the formation of these complexes. The interaction involves the coordination of the nitrogen lone pair to the boron atom, forming a dative bond. researchgate.net This complexation activates the substrate for subsequent reactions.

The formation of a boronate complex facilitates selective hydrogen atom transfer (HAT) from the α-oxo C-H bond, leading to the generation of an α-amino ketyl radical. researchgate.net This radical can then participate in Giese-type radical addition reactions with suitable acceptors like acrylate (B77674) derivatives to form new carbon-carbon bonds. researchgate.net The boronate complex not only activates the substrate but also stabilizes the resulting radical intermediates, preventing undesired side reactions like fragmentation. scholaris.casioc.ac.cn

This approach of using boronic acids to form activating complexes is not limited to amino alcohols. It has been extended to other systems, such as the visible-light-induced addition of alkylboronic acids to α-ketoacids, where the boronic acid serves a dual purpose of activating the ketone and acting as the source of the nucleophilic radical. scholaris.casioc.ac.cn

Stereocontrol Mechanisms and Chiral Induction Principles

Enantioselective and Diastereoselective Control in Catalytic Cycles

Achieving high levels of enantioselectivity and diastereoselectivity is a central goal in asymmetric synthesis. In transformations involving Cbz-valinol and its derivatives, various catalytic strategies are employed to control the stereochemical outcome.

Organocatalysis provides a powerful platform for stereocontrol. Chiral secondary amines, such as those derived from proline, can catalyze reactions through the formation of chiral enamines or iminium ions. acs.orgnih.gov The stereochemical information from the catalyst is transferred to the product during the key bond-forming step. For instance, in the asymmetric α-amination of aldehydes, a chiral imidazolidinone catalyst directs the enantioselective addition of a nitrogen-centered radical to a catalytically formed chiral enamine. nih.gov The design of the catalyst, including the presence of bulky substituents, is crucial for achieving high levels of stereocontrol. acs.orgnih.gov

In metal-catalyzed reactions, chiral ligands play a pivotal role in inducing stereoselectivity. For example, in palladium-catalyzed allylic substitution reactions, chiral ligands like PHOX-type ligands create a chiral environment around the metal center, leading to the preferential formation of one enantiomer. acs.org The stereoselectivity is often governed by the formation of specific diastereomeric intermediates, such as syn/syn, syn/anti, and anti/anti isomers of the π-allyl palladium complex. acs.org

The principle of chiral induction can also be applied using chiral auxiliaries. A chiral group is temporarily attached to the substrate to direct the stereochemical course of a reaction. For example, Comins has developed a chiral acylating group that directs the diastereoselective 1,2-addition of nucleophiles to pyridinium (B92312) salts. scripps.edu

Table 2: Examples of Stereocontrol in Catalytic Reactions

| Reaction Type | Catalyst/Auxiliary | Key Intermediate | Stereochemical Outcome |

| Asymmetric α-Amination | Chiral Imidazolidinone | Chiral Enamine | High Enantioselectivity |

| Pd-Catalyzed Allylic Substitution | Chiral PHOX Ligand | Diastereomeric π-Allyl Pd Complexes | High Enantioselectivity |

| Nucleophilic Addition | Comins' Chiral Auxiliary | Chiral Acylpyridinium Salt | High Diastereoselectivity |

| Data compiled from various studies on asymmetric catalysis. nih.govacs.orgscripps.edu |

Analysis of Racemization Pathways in Cbz-Amino Aldehydes

N-protected α-amino aldehydes, including those derived from Cbz-valinol, are valuable chiral building blocks in organic synthesis. However, they are known to be configurationally unstable and can undergo racemization, particularly in solution or during purification. scholaris.ca

The primary pathway for racemization of α-amino aldehydes is through acid- or base-promoted enolization. scholaris.ca In the presence of an acid, the carbonyl oxygen can be protonated, increasing the acidity of the α-proton. Subsequent deprotonation leads to the formation of a planar enol intermediate, which is achiral. Reprotonation of the enol can occur from either face, leading to a mixture of both enantiomers and thus racemization. scholaris.ca

The stability of α-amino aldehydes towards racemization varies depending on their structure. Aldehydes with substituents that can stabilize the enol form are more prone to racemization. scholaris.ca For example, Cbz-S-Bzl-L-cysteinal is more easily racemized on silica (B1680970) gel than Cbz-phenylalaninal or Cbz-leucinal. scholaris.ca

Several strategies have been developed to mitigate racemization. One approach is to perform reactions at low temperatures to maintain configurational stability. scholaris.ca Another strategy involves the in situ conversion of the aldehyde to a more stable derivative, such as a semicarbazone, imidazolidine, or acetal, which can be purified without significant loss of enantiomeric purity. scholaris.ca For instance, the reduction of N-protected amino acids to the corresponding aldehydes using diisobutylaluminium hydride (DIBAL-H) at low temperatures is a common method that generally proceeds with high stereointegrity. rsc.org The use of Weinreb amides as precursors can also help to avoid racemization during the synthesis of α-amino aldehydes. acs.org

Table 3: Relative Stability of Cbz-Amino Aldehydes on Silica Gel

| Compound | Stability towards Racemization |

| Cbz-S-Bzl-L-cysteinal | Low |

| Cbz-phenylalaninal | Moderate |

| Cbz-leucinal | Moderate |

| Cbz-N.G.-nitroargininal | High (due to cyclic carbinolamine formation) |

| Data based on documented observations of enantiomeric integrity erosion during chromatography. scholaris.ca |

Computational Chemistry and Theoretical Studies on Cbz Dl Valinol Systems

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, making it a valuable tool for elucidating complex organic reaction mechanisms. numberanalytics.com By calculating the geometries of reactants, transition states, and products, DFT allows researchers to map out potential energy surfaces and determine the most likely reaction pathways. numberanalytics.combeilstein-journals.org While specific DFT studies on the reaction mechanisms of Cbz-DL-Valinol are not prevalent, research on analogous systems provides significant insight into its potential reactivity.

Studies on the reaction of amino alcohols with carbon dioxide to form carbamates, which are structurally related to the Cbz protecting group, demonstrate the utility of DFT. For instance, DFT calculations on the absorption of CO2 into aqueous solutions of 2-amino-2-methyl-1-propanol (B13486) (AMP) have shown that carbamate (B1207046) formation proceeds through a two-step mechanism involving a zwitterionic intermediate. researchgate.net The calculations can determine the activation energies for these steps, revealing the reaction kinetics. researchgate.net Further DFT studies on carbamate formation emphasize the critical role of solvent molecules, not just as a medium but as active participants in the reaction, particularly in facilitating proton transfer to form stable intermediates. researchgate.net

In a more complex transformation involving a Cbz-protected amino acid derivative, DFT methods were used to study the Brønsted acid-catalyzed intramolecular cyclization of N-Cbz-protected diazoketones. frontiersin.org This research described a metal-free reaction to synthesize 1,3-oxazinane-2,5-diones. frontiersin.org The optimization of reaction conditions was guided by screening various acids and solvents, with the mechanism presumed to proceed via protonation of the diazocarbonyl group, followed by intramolecular attack of the carbamate's carbonyl oxygen. Such studies showcase how DFT can be applied to understand the reactivity of the Cbz-protecting group itself within a larger molecular framework, providing a basis for designing new synthetic routes. frontiersin.org

Molecular Dynamics Simulations for Solute-Solvent Interactions

Molecular Dynamics (MD) simulations are a powerful technique for studying the physical movements of atoms and molecules over time, providing a detailed view of solute-solvent interactions. mertenlab.de These simulations are crucial for understanding how the solvent environment influences the conformational preferences and behavior of molecules like Cbz-DL-Valinol. mertenlab.deresearchgate.net

A specific MD study investigated the properties of N-Cbz-L-valine, the carboxylic acid precursor to Cbz-DL-Valinol, when solvated in methanol (B129727) at various temperatures. researchgate.net By analyzing structural properties such as the radial pair distribution function and hydrogen bonding patterns, the simulation provided a deeper understanding of the interactions between the solute and solvent molecules. researchgate.net This type of analysis reveals how solvent molecules arrange themselves around the solute and identifies key interaction sites, such as the potential for hydrogen bonds between the methanol solvent and the functional groups of the Cbz-valine molecule. researchgate.net

In a related study, the solvation of a differently protected valine derivative (Boc-Val-NH-C3H7) was investigated in both chloroform (B151607) and the polar aprotic solvent DMSO using a combination of Replica Exchange Molecular Dynamics (REMD) simulations and DFT calculations. nih.gov The findings highlighted that for a solvent like DMSO, explicit solute-solvent interactions must be included in calculations to accurately reproduce experimental spectroscopic data. nih.gov This underscores the importance of specific hydrogen bonds and other direct interactions in determining the molecule's behavior in solution. mertenlab.denih.gov Furthermore, coarse-grained MD simulations on Fmoc-protected valine have shown that the self-assembly and resulting nanostructures are highly dependent on the solvent composition, demonstrating that environmental parameters can be tuned to control morphology. rsc.orgnih.govresearchgate.net

These computational approaches are vital for building a molecular-level picture of solvation, which governs properties like solubility, reactivity, and the conformational dynamics of protected amino acids and their derivatives in different chemical environments. mertenlab.denih.gov

Solubility Modeling in Supercritical Fluids for Process Design

The solubility of protected amino acids in supercritical fluids is of significant interest for developing environmentally benign separation and purification processes. researchgate.net Supercritical carbon dioxide (SC-CO2) is a particularly attractive solvent due to its non-toxic, non-flammable nature and tunable solvent power. researchgate.net However, due to the polar nature of amino acids, their solubility in non-polar SC-CO2 is very low. Derivatization, such as adding an N-Cbz group, increases the molecule's hydrophobicity and can significantly enhance its solubility in SC-CO2, often to a mole fraction range of 10⁻⁴, which is substantial compared to underivatised amino acids. researchgate.net

To optimize industrial processes like supercritical fluid extraction (SFE), accurate thermodynamic models are required to predict and correlate solubility data under various pressures and temperatures. researchgate.netresearchgate.net Experimental solubility data for N-CBZ-valine in SC-CO2 have been correlated using several semi-empirical and equation-of-state (EOS) models. researchgate.netresearchgate.net Among the models tested are the Soave-Redlich-Kwong (SRK) EOS and empirical models proposed by Yu and Gordillo. researchgate.netresearchgate.net

Research has shown that while the SRK EOS model can result in high deviations, empirical models often provide a much better fit to the experimental data. researchgate.netresearchgate.net Specifically, for N-CBZ-valine, the Gordillo model demonstrated a significantly lower average absolute relative deviation (%AARD) compared to the Yu model, indicating a superior correlation with experimental values. researchgate.netresearchgate.net Both models, however, showed high correlation coefficients (R²) of around 0.99, demonstrating their predictive capability for these systems. researchgate.netresearchgate.net

Table 1: Comparison of Solubility Models for N-CBZ-Amino Acids in Supercritical CO2 Data extracted from studies on various N-CBZ-amino acids, including valine, proline, and aspartic acid.

| Model | Compound | Average Absolute Relative Deviation (%AARD) |

| Gordillo Model | N-CBZ-valine | 0.245 |

| Yu Model | N-CBZ-valine | 2.04 |

| Gordillo Model | N-CBZ-proline | 1.067 |

| Yu Model | N-CBZ-proline | 8.17 |

| Gordillo Model | N-CBZ-aspartic acid | 1.144 |

| Yu Model | N-CBZ-aspartic acid | 10.96 |

This modeling is crucial for the design and scale-up of high-pressure separation processes, allowing for the efficient purification of thermally sensitive and complex molecules like Cbz-protected amino acid derivatives. researchgate.net

Future Perspectives and Emerging Research Directions in Cbz Dl Valinol Chemistry

Novel Synthetic Methodologies for Enhanced Stereoselectivity

The development of new synthetic methods that offer high stereoselectivity is a cornerstone of modern organic chemistry. mdpi.com For chiral molecules like Cbz-DL-Valinol, controlling the stereochemistry during synthesis is crucial for its application in areas such as asymmetric catalysis.

Recent research has focused on transition-metal-catalyzed cross-coupling reactions to construct specific stereoisomers of complex molecules. mdpi.com While direct methodologies for the stereoselective synthesis of Cbz-DL-Valinol are still an emerging area, related strategies provide insight into future possibilities. For instance, the stereoselective synthesis of 1,3-dienes has been achieved with high precision using palladium-catalyzed three-component reactions. mdpi.com Similar strategies, perhaps employing different metal catalysts or chiral ligands, could be adapted for the synthesis of specific enantiomers of Cbz-DL-Valinol, moving beyond the current reliance on resolving the racemic mixture.

Another promising avenue is the use of directing groups to control the stereochemical outcome of reactions. mdpi.com By temporarily installing a directing group on the Cbz-DL-Valinol scaffold, it might be possible to guide incoming reagents to a specific face of the molecule, thereby achieving high diastereoselectivity in subsequent transformations. The development of novel directing groups that are easily installed and removed is an active area of research with potential applications in Cbz-DL-Valinol chemistry.

Expanded Scope in Asymmetric Catalysis and Ligand Design

Cbz-DL-Valinol and its derivatives are valuable precursors for the synthesis of chiral ligands used in asymmetric catalysis. wikipedia.org These ligands, when complexed with a metal center, can create a chiral environment that influences the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer of the product. taltech.ee

The design of new chiral ligands is a continuous effort in the field of asymmetric catalysis. rsc.org Cbz-DL-Valinol can serve as a versatile scaffold for creating libraries of ligands with systematically varied steric and electronic properties. nih.gov By modifying the valinol backbone or the Cbz protecting group, researchers can fine-tune the ligand's properties to optimize its performance in a specific catalytic reaction. For example, derivatives of valinol have been used to create oxazoline (B21484) ligands, which have shown broad utility in asymmetric catalysis. wikipedia.org

The development of C2-symmetric ligands, which possess a twofold axis of rotation, has been a particularly successful strategy in asymmetric catalysis. taltech.ee These ligands often provide high levels of enantioselectivity due to their well-defined and rigid coordination to the metal center. Cbz-DL-Valinol can be a starting material for the synthesis of such C2-symmetric ligands, further expanding its role in this important area of chemistry. Research into novel ligand architectures derived from Cbz-DL-Valinol is expected to lead to the discovery of new and more efficient catalytic systems for a wide range of chemical transformations. diva-portal.orgrsc.org

Innovative Applications in Material Science and Chemical Biology

The unique structural features of Cbz-DL-Valinol also make it an interesting candidate for applications in material science and chemical biology. In material science, the incorporation of chiral units like Cbz-DL-Valinol into polymers or other materials can impart them with unique properties, such as the ability to selectively interact with other chiral molecules. This could lead to the development of new materials for chiral separations, sensors, or asymmetric catalysis.

In the realm of chemical biology, Cbz-DL-Valinol can be used as a building block for the synthesis of peptides and other biologically active molecules. frontiersin.org The Cbz protecting group is a well-established tool in peptide synthesis, preventing unwanted side reactions at the amine terminus. organic-chemistry.org By incorporating Cbz-DL-Valinol into a peptide sequence, researchers can introduce a non-natural amino alcohol unit, which can alter the peptide's conformation and biological activity. This approach can be used to develop new therapeutic agents or probes to study biological processes. Furthermore, the development of new methods for bioconjugation could enable the attachment of Cbz-DL-Valinol derivatives to proteins and other biomolecules, creating new tools for chemical biology research. ugent.be

Advancements in Sustainable Production and Process Intensification

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds, with the goal of developing more environmentally friendly and efficient processes. researchgate.net For Cbz-DL-Valinol, this translates to the development of sustainable production methods that minimize waste, reduce the use of hazardous reagents, and improve energy efficiency.

One approach to sustainable production is the use of biocatalysis. uniovi.es Enzymes, such as transaminases, can be used to synthesize chiral amines and amino alcohols with high stereoselectivity under mild reaction conditions. uni-greifswald.de The development of robust and efficient enzymes for the production of specific enantiomers of valinol could provide a greener alternative to traditional chemical synthesis routes.

Q & A

Q. What are the established synthetic routes for Cbz-DL-Valinol, and how can reaction efficiency be optimized?

Cbz-DL-Valinol is synthesized by introducing the carbobenzyloxy (Cbz) protecting group to DL-valinol. A typical procedure involves reacting DL-valinol with benzyl chloroformate (Cbz-Cl) in a basic aqueous solution (e.g., sodium bicarbonate) to facilitate nucleophilic substitution. Reaction efficiency depends on stoichiometric ratios, temperature control (0–25°C), and purification via column chromatography or preparative HPLC to isolate the product . Optimization may include catalyst screening (e.g., DMAP) or solvent selection (e.g., THF/water mixtures) to improve yield and reduce byproducts.

Q. How should researchers characterize Cbz-DL-Valinol to confirm structural integrity and purity?

Characterization requires a multi-technique approach:

- NMR spectroscopy (¹H, ¹³C) to verify the Cbz group’s presence (e.g., aromatic protons at ~7.3 ppm) and valinol backbone.

- Mass spectrometry (MS) for molecular ion confirmation (e.g., [M+H]⁺ or [M+Na]⁺ peaks).

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%) and identify impurities. Cross-referencing with published spectral data is critical .

Q. What role does Cbz-DL-Valinol play in peptide synthesis, and what are the key considerations for its use?

Cbz-DL-Valinol acts as a chiral building block for peptide analogs, where the Cbz group protects the amino functionality during coupling reactions. Key considerations include:

- Compatibility with coupling reagents (e.g., DCC, HOBt).

- Stability under acidic/basic conditions (e.g., TFA for deprotection).

- Racemization risks during prolonged reactions, monitored via chiral HPLC .

Advanced Research Questions

Q. What methodologies are effective for resolving the enantiomers of Cbz-DL-Valinol, and how can chiral purity be validated?

Enantiomeric resolution requires chiral stationary phases (e.g., Chiralpak® IA/IB columns) in HPLC or SFC. Mobile phase composition (e.g., hexane/isopropanol with 0.1% TFA) and temperature gradients are optimized for baseline separation. Validation involves:

Q. How can researchers design stability studies for Cbz-DL-Valinol under varying conditions, and what analytical approaches are most reliable?

Stability studies should follow ICH guidelines:

- Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), and oxidative/acidic/alkaline conditions.

- Analytical monitoring : Use HPLC-MS to identify degradation products (e.g., deprotected valinol or oxidized derivatives).

- Statistical analysis : Apply time-series models (e.g., Arrhenius plots) to predict shelf-life. Ensure data reproducibility across triplicate trials .

Q. How should contradictory spectral data or synthetic yields be systematically analyzed in Cbz-DL-Valinol research?

Contradictions may arise from solvent polarity effects on NMR shifts or impurities in starting materials. A systematic approach includes:

- Replication : Repeat experiments under standardized conditions.

- Cross-validation : Compare results with alternative techniques (e.g., X-ray crystallography for absolute configuration).

- Meta-analysis : Review literature for solvent-specific NMR databases or synthetic yield benchmarks. Address outliers via controlled variable testing (e.g., purity of Cbz-Cl) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.